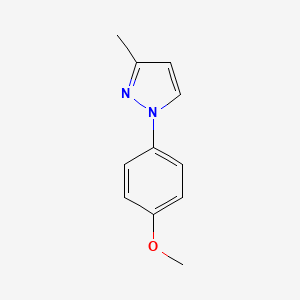

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole

Overview

Description

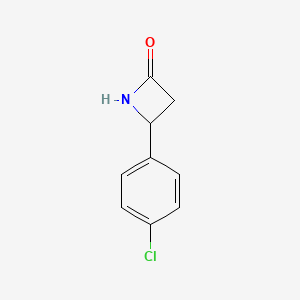

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a chemical compound with the following characteristics:

- Chemical Formula : C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O

- Molecular Weight : 176.22 g/mol

- IUPAC Name : 1-(4-Methoxyphenyl)-3-methylpyrazole

- Appearance : It is a white to light yellow crystalline powder.

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole involves various methods, including condensation reactions, cyclization, and functional group transformations. One common synthetic route is the reaction of 4-methoxyphenylhydrazine with 3-methyl-2-butanone under appropriate conditions.

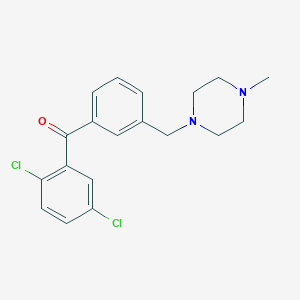

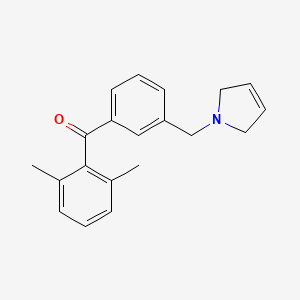

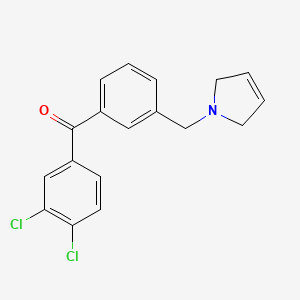

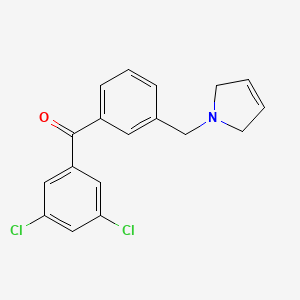

Molecular Structure Analysis

The compound’s molecular structure consists of a pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms) attached to a 4-methoxyphenyl group and a methyl group. The arrangement of atoms and bonds determines its properties and reactivity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole can participate in various chemical reactions, including:

- Acylation : The pyrazole nitrogen can react with acyl chlorides or anhydrides.

- Substitution Reactions : The methoxy group can undergo nucleophilic substitution reactions.

- Oxidation/Reduction : The methyl group can be oxidized or reduced.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 120-125°C

- Solubility : Soluble in organic solvents like ethanol, acetone, and chloroform.

- Stability : Stable under normal conditions but may degrade upon exposure to light or heat.

Scientific Research Applications

Application 1: Probing Tool for SOCE Assays

- Methods of Application : The compound is synthesized in four steps from acetophenone derivative 3 in a dry methanol solution, which is converted into its corresponding alcohol 4 by the addition of sodium borohydride .

- Results or Outcomes : The compound, also known as SKF-96365, inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner .

Application 2: Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol

- Summary of Application : Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol is a significant molecule for the production of various drug intermediates. It is synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .

- Methods of Application : The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results or Outcomes : (S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .

Application 3: Antioxidant and Antimicrobial Efficacy

- Summary of Application : The compound has been studied for its antioxidant and antimicrobial efficacy .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 4: Synthesis of Cycloalkyl [b] Indoles

- Summary of Application : Enantiopure 1-(4-methoxyphenyl) ethanol (MOPE) is a key chiral building block. For example, (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed for the synthesis of cycloalkyl [b] indoles which have the treatment function for general allergic response .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 5: Synthesis of Hydrazone

- Summary of Application : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine .

- Methods of Application : The compound was synthesized under reflux for 2 hours in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst .

- Results or Outcomes : The newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .

Application 6: Asymmetric Bioreduction of 4-Methoxyacetophenone

- Summary of Application : In this research study, Lactobacillus senmaizuke was used for the first time as a whole-cell approach for the asymmetric bioreduction of 4-methoxyacetophenone (1) to 1-(4-methoxyphenyl) ethanol (2) and design parameters, for example, incubation period, pH, agitation speed, and temperature, were optimized by the Box–Behnken design-based proposed model .

- Methods of Application : The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results or Outcomes : The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters .

Application 7: Ultraviolet Filters for Cosmetic Applications

- Summary of Application : Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays, especially the UVA I spectrum .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 8: Porphyrin and Porphyrinoid Total Synthesis and Biosynthesis

- Summary of Application : Porphyrins are ubiquitous macrocyclic pigments and cofactors in Nature that are frequently referred to as the “pigments of life”. Porphyrins constitute a unique structural class of compounds .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available resources .

Application 9: Convenient Four-Step Synthesis

- Summary of Application : 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride 7, or SKF-96365, was synthesized in four steps with an overall yield of 9% .

- Methods of Application : The compound was synthesized in four steps .

- Results or Outcomes : The structure of the newly synthesized compound was confirmed through 1H-, 13C-NMR, HRMS, and elemental analysis .

Safety And Hazards

- Toxicity : Limited information is available, but it is essential to handle this compound with care.

- Health Risks : May cause skin or eye irritation. Avoid inhalation or ingestion.

- Environmental Impact : Dispose of properly according to local regulations.

Future Directions

Further research is needed to explore its potential applications, biological activity, and safety profile. Investigating its pharmacological properties and potential therapeutic uses could be a promising avenue for future studies.

Please note that this analysis is based on available literature, and additional research may provide more insights into this compound. Always consult reliable sources and experts for accurate information.

properties

IUPAC Name |

1-(4-methoxyphenyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQACDVWXQOMBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)